molecular formula C13H16ClIO B12596240 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol CAS No. 647033-16-7

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol

Katalognummer: B12596240
CAS-Nummer: 647033-16-7
Molekulargewicht: 350.62 g/mol
InChI-Schlüssel: CYBCJSVMCAWGHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol is a chemical compound with the molecular formula C13H16ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl-substituted heptene backbone

Vorbereitungsmethoden

The synthesis of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a phenylheptene precursor, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Chloro-2-iodo-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in research related to drug development and chemical biology .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-2-iodo-1-phenylhept-1-en-3-ol can be compared with other halogenated phenylheptene compounds, such as:

Eigenschaften

CAS-Nummer

647033-16-7

Molekularformel

C13H16ClIO

Molekulargewicht

350.62 g/mol

IUPAC-Name

1-chloro-2-iodo-1-phenylhept-1-en-3-ol

InChI

InChI=1S/C13H16ClIO/c1-2-3-9-11(16)13(15)12(14)10-7-5-4-6-8-10/h4-8,11,16H,2-3,9H2,1H3

InChI-Schlüssel

CYBCJSVMCAWGHD-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=C(C1=CC=CC=C1)Cl)I)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.